molecular formula C₁₁H₁₀BrN₅O₂ B1662288 Hymenialdisine CAS No. 82005-12-7

Hymenialdisine

Número de catálogo B1662288
Número CAS: 82005-12-7
Peso molecular: 324.13 g/mol
Clave InChI: ATBAETXFFCOZOY-QPJJXVBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hymenialdisine is a marine sponge-derived natural inhibitor of protein kinases . It belongs to the class of organic compounds known as pyrroloazepines, which are compounds containing a pyrroloazepine moiety, a bicyclic heterocycle consisting of a pyrrole ring fused to an azepine .


Synthesis Analysis

The synthesis of Hymenialdisine analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to Hymenialdisine . This effort has led to nanomolar to micromolar inhibitors of 11 new targets .


Molecular Structure Analysis

Hymenialdisine has a molecular formula of C11H10BrN5O2 and a molecular weight of 324.133 . It belongs to the class of organic compounds known as pyrroloazepines .


Chemical Reactions Analysis

Hymenialdisine is a potent inhibitor of cyclin-dependent kinases, glycogen synthase kinase-3β, and casein kinase 1 . It competes with ATP for binding to these kinases .


Physical And Chemical Properties Analysis

Hymenialdisine has a molecular formula of C11H10BrN5O2 and a molecular weight of 324.133 . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Aplicaciones Científicas De Investigación

Osteoporosis Treatment

Hymenialdisine (HMD) has shown potential in the treatment of osteoporosis . It not only suppresses osteoclastogenesis (the process of bone cell breakdown), but also promotes osteoblast differentiation (the formation of new bone cells) . This dual action makes HMD a promising candidate for osteoporosis treatment.

Bone Loss Prevention

HMD has been found to prevent estrogen-dependent bone loss in mice . This suggests that it could be used as a therapeutic agent in conditions where bone loss is a significant problem, such as in post-menopausal women.

Inhibition of Protein Kinases

HMD is a marine sponge-derived natural inhibitor of protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, HMD could potentially affect a wide range of cellular processes.

Anti-Osteoarthritis Properties

HMD has previously reported anti-osteoarthritis properties . Osteoarthritis is a degenerative joint disease, and the ability of HMD to inhibit osteoclastogenesis could potentially slow the progression of this disease.

Anti-Cancer Properties

HMD has also been reported to have anti-cancer properties . While the exact mechanisms are not yet fully understood, the inhibition of protein kinases could potentially interfere with cancer cell proliferation and survival.

Stimulation of Bone Cell Differentiation

HMD potentially stimulates osteoblast differentiation by activating alkaline phosphatase (ALP) and enhancing osteoblast matrix mineralization . This could potentially aid in the healing of bone fractures and other conditions where new bone formation is needed.

Safety And Hazards

Hymenialdisine is fatal by inhalation, toxic by ingestion, and toxic by skin absorption . It is classified as Acute toxicity, Oral (Category 3), Acute toxicity, Inhalation (Category 2), and Acute toxicity, Dermal (Category 3) .

Propiedades

IUPAC Name

(4Z)-4-(2-amino-5-oxo-1H-imidazol-4-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN5O2/c12-6-3-5-4(7-10(19)17-11(13)16-7)1-2-14-9(18)8(5)15-6/h3,15H,1-2H2,(H,14,18)(H3,13,16,17,19)/b7-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBAETXFFCOZOY-DAXSKMNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C(C1=C3C(=O)NC(=N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CNC(=O)C2=C(/C1=C\3/C(=O)NC(=N3)N)C=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hymenialdisine

CAS RN

82005-12-7, 95569-43-0
Record name Hymenialdisine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82005-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hymenialdisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095569430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYMENIALDISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WMS4GA67M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hymenialdisine
Reactant of Route 2
Hymenialdisine
Reactant of Route 3
Hymenialdisine
Reactant of Route 4
Hymenialdisine
Reactant of Route 5
Hymenialdisine
Reactant of Route 6
Hymenialdisine

Q & A

Q1: What is the primary mechanism of action of Hymenialdisine?

A1: Hymenialdisine is a potent inhibitor of various protein kinases. [, , , , , , ] It primarily exerts its effects by competitively binding to the ATP-binding site of these kinases, thereby inhibiting their activity. [, , ]

Q2: Which kinases are significantly inhibited by Hymenialdisine?

A2: Hymenialdisine potently inhibits several key kinases involved in cell cycle regulation and inflammatory responses, including:* Glycogen Synthase Kinase 3β (GSK-3β) [, , ]* Cyclin-Dependent Kinases (CDKs), specifically CDK2 and CDK5 [, , , , , , ]* Mitogen-Activated Protein Kinase Kinase 1 (MEK-1) []* Checkpoint Kinase 2 (Chk2) [, ]

Q3: What are the downstream effects of Hymenialdisine's kinase inhibition?

A3: Hymenialdisine's kinase inhibition leads to various downstream effects, including:* Suppression of inflammatory responses: Hymenialdisine inhibits the production of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) by interfering with the NF-κB signaling pathway. [, , , , , ]* Inhibition of angiogenesis: Hymenialdisine reduces the expression of Vascular Endothelial Growth Factor (VEGF) and IL-8, key players in angiogenesis, by suppressing NF-κB activity. []* Induction of cell cycle arrest and apoptosis: By inhibiting CDKs and Chk2, Hymenialdisine can induce cell cycle arrest and apoptosis in cancer cells. [, , , , , , ]* Promotion of osteoblast differentiation: Hymenialdisine can activate the GSK-3β/β-catenin/T-cell factor (TCF)/Lymphoid Enhancer Factor (LEF) signaling pathway, leading to increased expression of Runx2, a crucial transcription factor for osteoblast differentiation. []* Neuroprotective effects: Hymenialdisine exhibits neuroprotective activity, potentially through its inhibitory action on GSK-3β and its ability to induce the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, leading to antioxidant effects. [, ]

Q4: What is the molecular formula and weight of Hymenialdisine?

A4: The molecular formula of Hymenialdisine is C11H10BrN5O, and its molecular weight is 308.15 g/mol. [, , , ]

Q5: What are the key spectroscopic features of Hymenialdisine?

A5: Hymenialdisine's structure is characterized by a pyrrolo[2,3-c]azepin-8-one ring system fused with a glycocyamidine ring. [] Its spectroscopic characteristics include distinctive signals in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses. [, , , ]

Q6: Are there different isomers of Hymenialdisine?

A6: Yes, Hymenialdisine exists as both 10E and 10Z isomers, with the 10Z isomer being the more commonly isolated form. [, , ] Additionally, tautomerism has been observed in dimethyl sulfoxide (DMSO) solutions of Hymenialdisine. []

Q7: Is there information available regarding Hymenialdisine's material compatibility and stability under various conditions?

A7: The provided research papers primarily focus on Hymenialdisine's biological activity and do not delve into material compatibility or stability under different environmental conditions. Further research is needed to explore these aspects.

Q8: Have any formulation strategies been investigated to enhance Hymenialdisine's stability, solubility, or bioavailability?

A8: While the provided research papers don't elaborate on specific formulation strategies for Hymenialdisine, the development of novel analogs and derivatives often aims to improve pharmacological properties like stability, solubility, and bioavailability. [, ]

Q9: Have computational chemistry techniques been employed to study Hymenialdisine?

A9: Yes, molecular docking studies have been conducted to investigate Hymenialdisine's interactions with target kinases like CDK2, CDK5, and GSK-3β. [, ] These studies provide insights into the binding modes and structural features responsible for Hymenialdisine's inhibitory activity.

Q10: Have Quantitative Structure-Activity Relationship (QSAR) models been developed for Hymenialdisine analogs?

A10: The provided research mentions QSAR studies conducted on Hymenialdisine analogs to explore the relationship between their chemical structure and anticancer activity. [] These models can guide the design and development of more potent and selective Hymenialdisine derivatives.

Q11: How do structural modifications of Hymenialdisine affect its activity, potency, and selectivity?

A11: SAR studies have revealed that modifications to the Hymenialdisine scaffold can significantly influence its biological activity:* Modifications to the glycocyamidine ring: Replacing the glycocyamidine ring with other heterocycles can alter kinase inhibitory activity and selectivity. [, ]* Bromination: The presence and position of the bromine atom are crucial for Hymenialdisine's potency. For instance, Debromohymenialdisine, lacking the bromine atom, generally exhibits lower potency than Hymenialdisine. [, , ]* Substitutions at the 2-position: Introducing various substituents at the 2-position of the pyrrolo[2,3-c]azepin-8-one ring system can modulate kinase inhibitory activity and selectivity. [, ]

Q12: What in vitro models have been used to study the effects of Hymenialdisine?

A12: Numerous cell-based assays have been employed to investigate Hymenialdisine's biological activity, including:* Cancer cell lines: Various cancer cell lines, including pancreatic cancer, ovarian cancer, and colon cancer cells, have been used to assess Hymenialdisine's antiproliferative and pro-apoptotic effects. [, , ] * Human rheumatoid synovial fibroblasts (RSF): RSFs have been utilized to study Hymenialdisine's anti-inflammatory effects, particularly its ability to inhibit the production of pro-inflammatory mediators like PGE2 and IL-8. [, , , ]* Osteoblast and osteoclast cultures: These cultures have been used to investigate Hymenialdisine's effects on bone cell differentiation and function, demonstrating its potential for treating bone-related disorders like osteoporosis. []* Neuronal cell lines: Neuronal cell lines like N2a cells have been employed to study Hymenialdisine's neuroprotective effects and its influence on neurite outgrowth. []

Q13: What in vivo models have been used to evaluate Hymenialdisine's therapeutic potential?

A13: Animal models have been employed to evaluate Hymenialdisine's in vivo efficacy:

  • Mouse models of pancreatic cancer: Hymenialdisine has shown promising antitumor activity in mouse models of pancreatic cancer, significantly inhibiting tumor growth. []
  • Ovariectomized (OVX) mouse model of osteoporosis: In OVX mice, Hymenialdisine effectively prevented bone loss, highlighting its potential for treating osteoporosis. []

Q14: Have any clinical trials been conducted with Hymenialdisine?

A14: While preclinical studies have shown promising results, the provided research papers do not mention any completed or ongoing clinical trials for Hymenialdisine. Further research and development are required to translate its therapeutic potential to clinical applications.

Q15: What is known about the toxicology and safety profile of Hymenialdisine?

A15: Although Hymenialdisine demonstrates promising biological activities, some studies indicate potential toxicity concerns:* Cytotoxicity: Hymenialdisine can exhibit cytotoxic effects, particularly at higher concentrations. [, , ] The therapeutic window and potential long-term effects need further investigation.* Limited information on long-term effects: The available research primarily focuses on Hymenialdisine's short-term effects. Comprehensive toxicological studies are crucial to evaluate potential long-term consequences.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.